4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where the tetrazole-phenyl intermediate reacts with a chloro-benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-[4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL]BENZAMIDE: Similar structure but with a triazole ring instead of a tetrazole ring.
4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
Uniqueness
4-CHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its combination of a tetrazole ring, phenyl group, and benzamide moiety, which imparts specific chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10ClN5O |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)14(21)17-12-5-7-13(8-6-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
XMFCIPUMXBBHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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